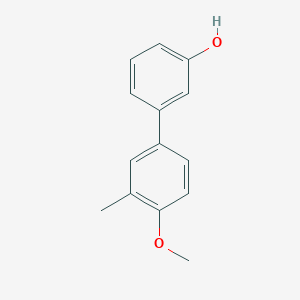

3-(4-Methoxy-3-methylphenyl)phenol

Description

Properties

IUPAC Name |

3-(4-methoxy-3-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-8-12(6-7-14(10)16-2)11-4-3-5-13(15)9-11/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHWVTYWZMTFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653584 | |

| Record name | 4'-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176590-49-0 | |

| Record name | 4'-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boronic Acid Preparation and Protection Strategies

The synthesis begins with preparing 4-methoxy-3-methylphenylboronic acid. This intermediate is typically derived from 4-methoxy-3-methylbromobenzene via Miyaura borylation, employing bis(pinacolato)diboron and a palladium catalyst. A critical challenge is the instability of phenolic boronic acids, necessitating protection of the phenol group. For example, silyl ether protection (e.g., tert-butyldimethylsilyl) ensures stability during coupling.

Coupling with Halogenated Phenols

The protected boronic acid reacts with 3-bromophenol under Suzuki conditions. A representative protocol uses Pd(PPh₃)₄ (5 mol%) as the catalyst, potassium carbonate as the base, and a 1,4-dioxane/water solvent system at 80–100°C. Post-coupling, deprotection of the silyl ether using tetrabutylammonium fluoride (TBAF) yields the target compound. Reported yields for analogous reactions range from 75% to 88%, with purity exceeding 95% by HPLC.

Ullmann-Type Coupling for Direct Arylation

Ullmann coupling offers a copper-mediated alternative for forming carbon-carbon bonds between aryl halides and phenols. This method circumvents boronic acid preparation but requires higher temperatures and extended reaction times.

Reaction Optimization

Aryl iodides are preferred substrates due to their superior reactivity. For example, 4-iodo-3-methylanisole reacts with 3-hydroxyphenylboronic acid in the presence of CuI (10 mol%) and 1,10-phenanthroline as a ligand. Dimethylformamide (DMF) serves as the solvent at 120°C, achieving moderate yields (50–65%). Notably, electron-donating groups (e.g., methoxy) enhance reactivity by stabilizing the transition state through resonance effects.

Limitations and Mitigation

Competitive side reactions, such as homocoupling of aryl halides, reduce efficiency. Adding catalytic amounts of silver oxide suppresses this pathway, improving selectivity. Despite these adjustments, Ullmann coupling remains less efficient than palladium-based methods for large-scale synthesis.

Nucleophilic Aromatic Substitution (NAS)

NAS leverages electron-deficient aryl halides and strong nucleophiles, though its applicability to phenol derivatives is limited by the weak nucleophilicity of phenoxide ions.

Activating Group Strategies

Introducing electron-withdrawing groups (EWGs) on the aryl halide enhances reactivity. For instance, 4-methoxy-3-methylnitrobenzene undergoes substitution with 3-hydroxyphenol in the presence of K₂CO₃ and DMSO at 150°C. The nitro group acts as an EWG, facilitating displacement, and is subsequently reduced to an amine and hydrolyzed to a hydroxyl group. This multistep approach achieves yields of 40–55% but is hampered by side reactions.

Experimental Protocols and Optimization

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in Ullmann and NAS methods, while Suzuki couplings benefit from aqueous-organic biphasic systems. Elevated temperatures (80–120°C) are universally required, with microwave-assisted synthesis reducing reaction times by 50–70% in pilot trials.

Catalytic Systems

Palladium catalysts dominate Suzuki reactions, with Pd(OAc)₂ and SPhos ligands providing optimal activity. Copper-based systems, though cost-effective, suffer from ligand degradation at high temperatures.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura | 75–88 | 6–12 | High regioselectivity, mild conditions | Boronic acid preparation required |

| Ullmann Coupling | 50–65 | 24–48 | No boronic acid needed | High temperatures, ligand sensitivity |

| Nucleophilic Substitution | 40–55 | 48–72 | Simple starting materials | Low efficiency, multiple steps |

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)phenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the methoxy and methyl groups can modulate the compound’s lipophilicity and electronic properties, affecting its reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Physicochemical and Spectroscopic Properties

- 3-((4-Methoxy-3-methylphenyl)amino)phenol: ¹H NMR (CDCl₃): δ 7.02 (t, J = 7.9 Hz), 3.80 (s, OCH₃), 2.19 (s, CH₃) . 13C NMR: δ 156.6 (C-O), 134.7 (aromatic quaternary carbon) .

- 4-(3-Hydroxy-3-methylbutyl)phenol: XLogP3: 2.1 (indicative of moderate hydrophobicity) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methoxy-3-methylphenyl)phenol, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors and palladium catalysts. For example, 4-methoxy-3-methylphenylboronic acid can react with a bromophenol derivative under inert atmosphere (N₂/Ar) with Na₂CO₃ as a base in THF/water at 80–90°C . Purification requires column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol . Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns and substituent positions .

- IR : Monitor O–H (3200–3600 cm⁻¹), C–O (1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 230.0943 for C₁₄H₁₄O₂) .

Q. How should researchers handle discrepancies in spectroscopic data during structural validation?

- Methodology : Cross-reference with computational predictions (e.g., DFT-calculated NMR chemical shifts using Gaussian) and compare to structurally analogous compounds (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) . If contradictions persist, consider X-ray crystallography for unambiguous confirmation (SHELXL refinement) .

Q. What protocols are recommended for evaluating the compound’s stability under experimental conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours, then analyze via TLC/HPLC for degradation products.

- Photostability : Expose to UV light (254 nm) and monitor absorbance changes .

- Store in amber vials at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for derivatives of this compound?

- Methodology : Synthesize derivatives (e.g., halogenation, methoxy group replacement) and test bioactivity. For antibacterial assays, use microdilution (MIC against S. aureus and E. coli), correlating substituent effects with activity . Computational SAR tools (e.g., CoMFA, molecular docking) predict binding modes to targets like bacterial enzymes .

Q. What strategies are effective for resolving enantiomers in chiral derivatives of this compound?

- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or use enantioselective catalysis (Rh-catalyzed desymmetrization of meso-alkenes) . Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against protein targets (e.g., COX-2, CYP450) using crystal structures from the PDB. Validate with MD simulations (GROMACS) to assess binding stability. QSAR models quantify contributions of substituents to affinity/selectivity .

Q. What experimental designs mitigate interference from phenolic oxidation in kinetic studies?

- Methodology : Use antioxidants (e.g., BHT) in reaction buffers and monitor oxidation via cyclic voltammetry. For time-resolved studies, employ stopped-flow UV-Vis spectroscopy to track transient intermediates . Compare results under anaerobic vs. aerobic conditions .

Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing?

- Methodology : Synthesize ¹³C-labeled analogs via Claisen condensation with ¹³C-acetic anhydride. Administer to cell cultures and track incorporation into metabolites using LC-MS/MS. Compare fragmentation patterns to unlabeled controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.